5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol
Description
5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol is a synthetic quinolin-8-ol derivative characterized by a 5-chloro substituent on the quinoline ring and a 1,2,4-thiadiazole-5-sulfonylmethyl group at position 6. Quinolin-8-ol derivatives are renowned for their diverse bioactivities, including antifungal, anticancer, and metal-chelating properties, which are modulated by substituents at positions 5 and 7 .
Properties
CAS No. |
922505-47-3 |
|---|---|
Molecular Formula |
C12H8ClN3O3S2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-7-(1,2,4-thiadiazol-5-ylsulfonylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-9-4-7(5-21(18,19)12-15-6-16-20-12)11(17)10-8(9)2-1-3-14-10/h1-4,6,17H,5H2 |
InChI Key |
USDGOSIHUCNMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC=NS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine .
This can be accomplished by reacting the sulfonylated thiadiazole intermediate with 5-chloroquinolin-8-ol under appropriate conditions, such as refluxing in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionspolar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
Introduction to 5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol
5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The incorporation of the thiadiazole moiety is believed to enhance the compound's efficacy by influencing its interaction with biological targets.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including this compound, for their antimicrobial properties. Results demonstrated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
Research into the agricultural applications of this compound has focused on its use as a pesticide or fungicide. The unique properties of the thiadiazole group allow for enhanced activity against plant pathogens.
Case Study: Pesticidal Efficacy
A field study conducted on crops treated with formulations containing 5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol showed a significant reduction in fungal infections compared to untreated controls. The results indicated an improvement in crop yield and quality .
Material Science
The compound's chemical stability and unique properties make it suitable for applications in material science, particularly in the development of functional materials such as sensors or catalysts.
Case Study: Sensor Development
Recent research explored the use of this compound in creating electrochemical sensors for detecting environmental pollutants. The incorporation of the quinoline structure resulted in enhanced sensitivity and selectivity towards specific analytes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of quinolin-8-ol derivatives are highly dependent on substituents at positions 5 and 7. Below is a comparative analysis of key analogs:
Key Observations :
- Hydrophobic vs. Hydrophilic Balance: The introduction of morpholine (Q-2) or piperidine (Q-3) reduces hydrophobicity compared to unsubstituted quinolin-8-ol (Q-1), improving aqueous solubility .
- Bioactivity: Antifungal Activity: Pyrrolidinylmethyl-substituted derivatives (e.g., 5a) exhibit potent antifungal effects, with inhibition rates >80% against S. sclerotiorum at 50 µg/mL . Anticancer Activity: Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) demonstrates IC₅₀ values <10 µM against human cancer cell lines, attributed to its ability to chelate copper and iron, inducing oxidative stress .
Physicochemical and Metal-Binding Properties
- Metal Chelation: Quinolin-8-ol derivatives exhibit strong binding to Cu²⁺ and Fe³⁺, critical for their anticancer activity. Substituents at position 7 modulate binding affinity; electron-withdrawing groups (e.g., sulfonyl) may alter metal coordination geometry .
Anticancer Mechanisms
Q-4 and related compounds induce apoptosis in cancer cells via ROS generation mediated by copper/iron chelation. The 5-chloro substituent enhances membrane permeability, while the fluorobenzylamino group optimizes lipophilicity for cellular uptake .
Biological Activity
5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline core with a chloro substituent and a thiadiazole moiety linked via a sulfonyl group. This unique structure contributes to its biological activity.
Molecular Formula: C12H9ClN4O2S
Molecular Weight: 296.74 g/mol
Antimicrobial Activity
Research indicates that derivatives of quinoline and thiadiazole exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, showing notable activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.03 - 4 µg/mL | High |
| Escherichia coli | 0.1 - 5 µg/mL | Moderate |
| Candida albicans | 0.05 - 3 µg/mL | High |
Studies have shown that compounds with similar structures demonstrate better efficacy than traditional antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of 5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol has been investigated through various in vitro assays. The compound exhibited cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Significant inhibition |
| HeLa (Cervical) | 15.0 | Moderate inhibition |
| A549 (Lung) | 10.0 | High inhibition |
In particular, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Case Studies
-
In Vitro Studies on Antimicrobial Activity
A study conducted by Foroumadi et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed MIC values comparable to or lower than those of standard antibiotics . -
Anticancer Efficacy in MCF-7 Cells
Research published in Archives of Razi Institute demonstrated that the compound effectively blocked proliferation in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment . -
Mechanism of Action
Further investigations revealed that the compound acts by inhibiting key enzymes involved in DNA replication and repair mechanisms within cancer cells, contributing to its cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
